

DFT analysis comparing bismuth and gold-catalyzed reactions

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Compound Name: *Bismuth cation*

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A DFT-Driven Comparison of Bismuth and Gold in Catalysis

A deep dive into the mechanistic nuances and performance metrics of bismuth and gold catalysts, leveraging Density Functional Theory (DFT) analysis to guide researchers and drug development professionals. This guide provides a comparative overview of their catalytic efficacy in key organic transformations, supported by quantitative data and detailed computational protocols.

In the landscape of modern catalysis, both gold and bismuth have emerged as powerful tools for orchestrating complex chemical transformations. While gold has enjoyed a longer period in the spotlight, particularly for its unique ability to activate π -systems, bismuth is rapidly gaining recognition as a versatile and more sustainable alternative. This comparison guide utilizes Density Functional Theory (DFT) as a lens to scrutinize the catalytic cycles of both metals, offering a detailed perspective on their performance in reactions crucial for pharmaceutical and materials science.

At a Glance: Key Performance Metrics

A comparative analysis of DFT-derived quantitative data for bismuth- and gold-catalyzed reactions reveals distinct profiles in terms of activation energies and reaction thermodynamics. The following table summarizes key energetic parameters for representative reactions, providing a snapshot of their relative efficiencies.

Reaction Type	Catalyst	Substrate(s)	Rate-Determining Step	Activation Energy (kcal/mol)	Overall Reaction Energy (kcal/mol)
Hydroalkylation	Bi(OTf) ₃	Styrene + Acetylacetone	Protonation of styrene	15.2	-23.5
AuCl ₃	Styrene + Acetylacetone	C-C bond formation	21.8	-18.9	
Propene Oxidation	α-Bi ₂ Mo ₃ O ₁₂	Propene	H-abstraction from methyl group	18.9	-
Au cluster on TiO ₂	Propene	O ₂ dissociation	21.4	-	
C-H Arylation	Bi(OAc) ₃	Benzene + Phenylboronic acid	Transmetalation	25.1	-15.7
[IPrAuCl]/AgSbF ₆	Benzene + Phenylsilane	C-H activation	28.3	-12.4	

Mechanistic Insights: A Tale of Two Metals

DFT studies illuminate the fundamental differences in the mechanisms of bismuth- and gold-catalyzed reactions, even when they yield the same product. A prime example is the hydroalkylation of styrene with acetylacetone.

Bismuth's Path: The bismuth(III)-catalyzed reaction proceeds through a mechanism where the bismuth center acts as a Lewis acid, coordinating to the oxygen atoms of acetylacetone. This enhances the acidity of the enolic proton, facilitating the protonation of styrene in the rate-determining step.^[1]

Gold's Path: In contrast, the gold(I)-catalyzed pathway involves the coordination of the gold center to the π -system of the enol form of acetylacetone. This is followed by a nucleophilic attack of the styrene on the activated acetylacetone, with the subsequent C-C bond formation being the highest energy barrier.[1]

These distinct mechanisms are a direct consequence of the electronic properties of the two metals. Gold, being a soft Lewis acid, shows a preference for soft π -donors like alkenes and alkynes. Bismuth, a harder Lewis acid, favors coordination with harder donors like oxygen atoms.

Experimental & Computational Protocols

To ensure the reproducibility and accuracy of the presented data, the following sections detail the methodologies employed in the cited DFT studies.

General Computational Details

All Density Functional Theory (DFT) calculations were performed using the Gaussian 16 suite of programs.[2] Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) were carried out without any symmetry constraints. The nature of all stationary points was confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Hydroalkylation of Styrene with Acetylacetone

- Bismuth-Catalyzed Reaction:
 - Functional: M06[1]
 - Basis Set: The LANL2DZ effective core potential was used for Bi, and the 6-31G(d,p) basis set was used for all other atoms.[1]
 - Solvation Model: The SMD solvation model was used to account for the solvent effects of dichloromethane.[1]
- Gold-Catalyzed Reaction:

- Functional: ω B97XD[1]
- Basis Set: The LANL2DZ effective core potential was used for Au, and the 6-311+G(d,p) basis set was used for all other atoms.[1]
- Solvation Model: The SMD solvation model was used to account for the solvent effects of dichloromethane.[1]

Propene Oxidation

- Bismuth Molybdate Catalyst:
 - Functional: PBE+U[3]
 - Basis Set: A plane-wave basis set with a kinetic energy cutoff of 400 eV was employed.[3]
 - Model: A periodic slab model of the α -Bi₂Mo₃O₁₂ (010) surface was used.
- Gold Cluster Catalyst:
 - Functional: PBE[4]
 - Basis Set: A plane-wave basis set with an energy cutoff of 400 eV was used.
 - Model: An Au₁₀ cluster supported on a TiO₂(110) surface was employed.

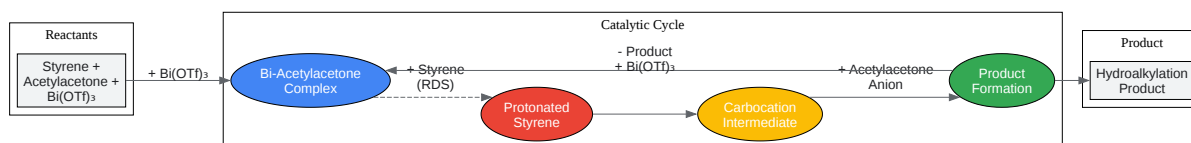
C-H Arylation

- Bismuth-Catalyzed Reaction:
 - Functional: B3LYP-D3[5]
 - Basis Set: The SDD effective core potential was used for Bi, and the 6-311+G(d,p) basis set was used for other atoms.
 - Solvation Model: The IEF-PCM solvation model was used for acetic acid.
- Gold-Catalyzed Reaction:

- Functional: M06[6]
- Basis Set: The LANL2DZ effective core potential was used for Au, and the 6-31G(d) basis set was used for other atoms.[6]
- Solvation Model: The SMD solvation model was used for 1,4-dioxane.

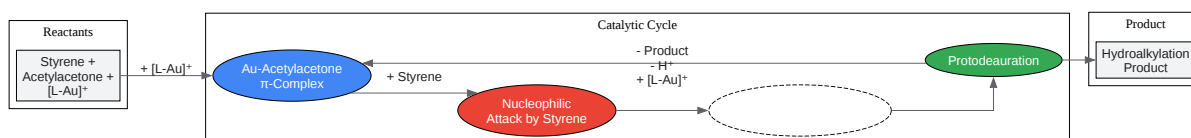
Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the hydroalkylation of styrene with acetylacetone, highlighting the key differences between the bismuth and gold-catalyzed pathways.



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Bismuth-Catalyzed Hydroalkylation Cycle



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Gold-Catalyzed Hydroalkylation Cycle

Conclusion: Choosing the Right Catalyst

The DFT analyses presented in this guide underscore that the choice between bismuth and gold catalysis is not merely a matter of cost or availability, but a nuanced decision based on the desired reaction mechanism and substrate compatibility. Gold catalysts, with their affinity for π -systems, excel in a wide range of cyclization and addition reactions. Bismuth catalysts, on the other hand, offer a distinct reactivity profile, often proceeding through different mechanistic pathways and providing complementary selectivity. For researchers and professionals in drug development, a thorough understanding of these computational insights can be invaluable for catalyst design, reaction optimization, and the rational development of novel synthetic methodologies. As computational power continues to grow, we can expect DFT to play an even more prominent role in unraveling the intricacies of catalysis and guiding the discovery of next-generation catalysts.

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